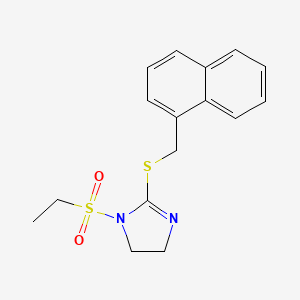

1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole

Description

1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a substituted imidazoline derivative characterized by a sulfonyl group at position 1 and a naphthalen-1-ylmethylthio moiety at position 2. This compound belongs to a class of molecules with diverse biological and pharmacological applications, including receptor modulation and enzyme inhibition.

Properties

IUPAC Name |

1-ethylsulfonyl-2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c1-2-22(19,20)18-11-10-17-16(18)21-12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPIQEGBWYIESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN=C1SCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Dihydroimidazole Ring: The dihydroimidazole ring can be synthesized through the condensation of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Introduction of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution of a halogenated naphthalene derivative with a thiol group, forming the naphthalen-1-ylmethylthio moiety.

Attachment of the Ethylsulfonyl Group: The final step includes the sulfonylation of the imidazole ring using an ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the naphthalen-1-ylmethylthio group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles such as thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-(Ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.

Materials Science: The unique combination of functional groups makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethylsulfonyl and naphthalen-1-ylmethylthio groups can enhance binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Halogenated analogs (e.g., 2-chlorobenzylthio in ) exhibit reduced steric bulk compared to the naphthalene moiety, which may alter receptor-binding specificity.

Lipophilicity and Solubility :

- The naphthalen-1-ylmethylthio group increases lipophilicity (logP ~3.5 estimated) compared to smaller aryl or alkyl substituents (e.g., methylthio in , logP ~1.2). This could enhance tissue retention but reduce aqueous solubility.

Synthetic Accessibility :

- The target compound likely derives from nucleophilic substitution of 2-mercaptoimidazoline precursors with ethylsulfonyl chloride and naphthalen-1-ylmethyl bromide, a method analogous to the synthesis of related sulfonylimidazoles .

Stability and Metabolic Considerations

- Sulfonyl Group Stability : The ethylsulfonyl moiety resists hydrolysis better than ester or amide groups, offering improved metabolic stability over analogs like Naphazoline, which may undergo rapid renal clearance .

- This contrasts with halogenated analogs (e.g., ), where dehalogenation may dominate .

Biological Activity

The compound 1-(ethylsulfonyl)-2-((naphthalen-1-ylmethyl)thio)-4,5-dihydro-1H-imidazole is a derivative of imidazole known for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate ethylsulfonyl and naphthalen-1-ylmethylthio groups into the imidazole framework. The detailed synthetic pathways can vary, but they generally include:

- Formation of the imidazole ring : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of substituents : Ethylsulfonyl and naphthalen-1-ylmethylthio groups are introduced via nucleophilic substitution or coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives. For instance, a related compound exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The compound demonstrated a selectivity index indicating a higher tolerance in normal cells compared to tumor cells, suggesting a promising therapeutic window.

Key Findings:

- IC50 Values : The compound showed IC50 values ranging from 18.53 µM to lower concentrations depending on the specific structure and substituents, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

- Mechanism of Action : Induction of apoptosis was noted through increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), leading to enhanced caspase activation .

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The compound's structural features may confer activity against various bacterial strains.

Research Insights:

- Studies indicate that imidazole compounds can exhibit antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a structurally similar imidazole derivative on HeLa cells. The results indicated that treatment with this compound resulted in:

- Increased apoptosis : Measured by flow cytometry.

- Western blot analysis : Showed upregulation of Bax and downregulation of Bcl-2 over time, confirming its role in apoptosis induction .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various imidazole derivatives, including those with similar substituents to the target compound. Results demonstrated:

- Effective inhibition : Against both gram-positive and gram-negative bacteria.

- Comparative analysis : Showed that certain derivatives had enhanced potency compared to traditional antibiotics .

Data Tables

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antitumor | A549 | 18.53 | Apoptosis |

| Antitumor | HeLa | 3.24 | Apoptosis |

| Antimicrobial | E. coli | Not specified | Membrane disruption |

| Antimicrobial | S. aureus | Not specified | Metabolic interference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.